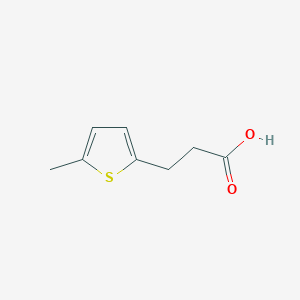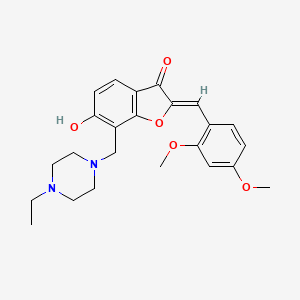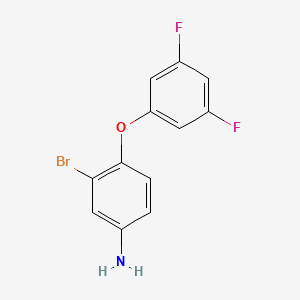
3-(5-Methyl-thiophen-2-yl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methyl-thiophen-2-yl)-propionic acid (MTPPA) is an organic, non-steroidal compound with a wide range of applications in the field of scientific research. It is a derivative of propionic acid, a carboxylic acid that is commonly used in the synthesis of other compounds. MTPPA has been studied extensively due to its ability to act as a ligand for several proteins and its potential to be used in various in vitro and in vivo applications.
科学的研究の応用
Organic Sensitizers for Solar Cell Applications
The compound 3-(5-Methyl-thiophen-2-yl)-propionic acid has been utilized in the development of organic sensitizers for solar cell applications. Research conducted by Kim et al. (2006) highlights the use of such organic sensitizers, which, when anchored onto TiO2 film, demonstrate high efficiency in converting incident photons to current. This study exemplifies the potential of thiophene derivatives in photovoltaic applications, offering a promising pathway for sustainable energy solutions (Kim et al., 2006).
Epitaxy in Organic Polymorphs
Mitchell et al. (2001) explored the role of thiophene derivatives, similar to 3-(5-Methyl-thiophen-2-yl)-propionic acid, in the selective nucleation and discovery of organic polymorphs. Their study indicates that these compounds can significantly influence the crystal growth and formation of polymorphs, revealing their importance in material science and crystal engineering (Mitchell et al., 2001).
Synthesis and Antimicrobial Activities
Patel et al. (2017) investigated derivatives of thiophene for their antimicrobial properties. The research highlights the synthesis of various thiophene-based compounds and their potential as antimicrobial agents. This application is particularly relevant in the development of new drugs and treatments for bacterial and fungal infections (Patel & Patel, 2017).
Supramolecular Dendrimers and Self-Assembly
The research by Percec et al. (2006) delves into the synthesis of dendrons and dendrimers using thiophene derivatives. These supramolecular structures have significant implications in the field of nanotechnology, particularly in the self-assembly of higher-order structures and their potential applications in various technological advancements (Percec et al., 2006).
Conjugated Polymers for Electrochromic Devices
McCullough and Ewbank (1997) found that certain thiophene derivatives exhibit unique chromism, changing color in response to different conditions. This property is crucial in the development of electrochromic devices, which have applications ranging from smart windows to energy-efficient displays (McCullough & Ewbank, 1997).
DNA-Binding Polymers
Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative, highlighting its potential use in DNA binding and forming polyplexes. Such polymers are significant in gene therapy and the development of theranostic tools for medical applications (Carreon et al., 2014).
Anticancer Activities
El Rayes et al. (2019) focused on synthesizing compounds based on thiophene and evaluating their antiproliferative activities against various cancer cell lines. This research underscores the importance of thiophene derivatives in the development of new anticancer agents (El Rayes et al., 2019).
Solvent Selection in Molecular Systems
Walker et al. (2011) used thiophene derivatives to study solvent effects in molecular bulk heterojunction systems. Understanding these interactions is crucial for optimizing the performance of organic electronic devices (Walker et al., 2011).
Conducting Polymer Synthesis
Variş et al. (2006) synthesized soluble conducting polymers using thiophene derivatives. These polymers have potential applications in electrochromic devices, highlighting their versatility in electronic and display technologies (Variş et al., 2006).
Antimicrobial Evaluation of Novel Compounds
Gomha et al. (2018) synthesized novel triazolopyrimidines using thiophene derivatives and evaluated their antimicrobial properties. Their research contributes to the development of new antimicrobial agents (Gomha et al., 2018).
特性
IUPAC Name |
3-(5-methylthiophen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-6-2-3-7(11-6)4-5-8(9)10/h2-3H,4-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSMIUCXAYRJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2837117.png)
![N-(2,3-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2837118.png)
![2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2837119.png)
![2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride](/img/structure/B2837120.png)
![tert-butyl N-methyl-N-[(4-methylbenzenesulfonyl)oxy]carbamate](/img/structure/B2837121.png)
![2-(4-chlorophenyl)-5-methyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2837126.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2837128.png)

![methyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2837131.png)
![Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate](/img/structure/B2837132.png)
![2-ethyl-1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one](/img/structure/B2837133.png)

![(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B2837137.png)